1-Pyrenylboronic Acid: A Technical Guide for Advanced Research
1-Pyrenylboronic Acid: A Technical Guide for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Pyrenylboronic acid is a versatile polycyclic aromatic hydrocarbon functionalized with a boronic acid moiety. This unique combination imparts valuable photophysical properties, stemming from the pyrene core, and versatile reactivity, enabled by the boronic acid group. It serves as a critical building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl systems. Furthermore, its inherent fluorescence and the ability of the boronic acid to reversibly bind with cis-diols make it an indispensable tool in the development of fluorescent probes for sensing saccharides and other biologically relevant molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and key applications, with a focus on its utility in materials science and drug development.
Chemical and Physical Properties
1-Pyrenylboronic acid is typically a white to pale yellow or light brown powder.[1][2] It is sparingly soluble in water but shows good solubility in many organic solvents.[1][3][4] For long-term use, it should be stored in a dark, dry place at room temperature, sealed from atmospheric moisture and kept away from oxidizing agents.[1][4]
A summary of its key quantitative properties is presented below.
Table 1: Physicochemical Properties of 1-Pyrenylboronic Acid
| Property | Value | Reference(s) |
| CAS Number | 164461-18-1 | [1][5] |
| Molecular Formula | C₁₆H₁₁BO₂ | [1][5] |
| Molecular Weight | 246.07 g/mol | [1][4] |
| Appearance | White to light brown / Pale yellow powder | [1][2] |
| Melting Point | 247-251 °C (lit.) | [1][6] |
| Boiling Point | 509.4 ± 33.0 °C (Predicted) | [1][7] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1][7] |
| pKa | 8.53 ± 0.30 (Predicted) | [1][7] |
| Solubility | Slightly soluble in water; Soluble in organic solvents. | [1][3][4] |
Synthesis of 1-Pyrenylboronic Acid
The most common and effective method for synthesizing 1-pyrenylboronic acid is through the reaction of a 1-halopyrene (typically 1-bromopyrene) with an organolithium reagent to form a pyrenyllithium intermediate, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.
Synthesis Workflow
The logical flow of the synthesis process is depicted below, starting from the precursor 1-bromopyrene.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of 1-pyrenylboronic acid from 1-bromopyrene.[1][7]
Materials:
-
1-Bromopyrene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M, 1.2 eq)
-
Trimethyl borate (B(OCH₃)₃, 1.4 eq)
-
Hydrochloric acid (HCl), 2N aqueous solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: Add 1-bromopyrene to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve the solid in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise significantly. After the addition is complete, stir the mixture at -78 °C for 1 hour.[1]
-
Borylation: To the same reaction mixture, add trimethyl borate dropwise at -78 °C. Continue stirring at this temperature for an additional hour.[1]
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for approximately 2-24 hours.[1][7]
-
Hydrolysis: After the reaction is complete (monitored by TLC), carefully quench the reaction by adding 2N HCl solution. Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.[1][7]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., n-hexane) to yield 1-pyrenylboronic acid as a yellow solid.[1][7]
Key Reactions and Applications
1-Pyrenylboronic acid is a valuable intermediate in organic synthesis and materials science, primarily due to its participation in Suzuki-Miyaura coupling and its use as a fluorescent sensor.[3][8]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like 1-pyrenylboronic acid) and an organohalide or triflate.[9][10] This reaction is a powerful method for forming C-C bonds to create biaryl compounds, which are common structures in pharmaceuticals and advanced materials like OLEDs.[4][5][8]
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][9] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11][12]
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 eq)
-
1-Pyrenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 eq)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane, or DMF)
Procedure:
-
Setup: In a flame-dried Schlenk flask, combine the aryl halide, 1-pyrenylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the palladium catalyst and degassed solvent under a positive pressure of the inert gas.
-
Reaction: Heat the mixture with vigorous stirring (e.g., 80-110 °C) for the required time (typically 12-24 hours), monitoring progress by TLC or HPLC.[8]
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over an anhydrous salt.
-
Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[8]
Fluorescent Saccharide Sensing
Boronic acids are Lewis acids that can reversibly form covalent cyclic esters with compounds containing 1,2- or 1,3-diols, a structural feature abundant in saccharides like glucose and fructose.[1][2][13] When the boronic acid is attached to a fluorophore such as pyrene, this binding event can alter the electronic environment of the fluorophore, leading to a measurable change in its fluorescence properties (intensity or wavelength).[3][14] This principle is the basis for using 1-pyrenylboronic acid as a fluorescent sensor for carbohydrates, which is a significant area of research for developing continuous glucose monitoring systems for diabetes management.[15][16]
The sensing mechanism often involves a change in processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) upon saccharide binding.[1]
General Experimental Protocol for Fluorescence Sensing:
Materials:
-
1-Pyrenylboronic acid stock solution (e.g., in DMSO or Methanol)
-
Aqueous buffer solution at a specific pH (e.g., PBS at pH 7.4)
-
Saccharide stock solutions (e.g., glucose, fructose) of known concentrations
-
Fluorescence spectrophotometer
Procedure:
-
Probe Preparation: Prepare a working solution of 1-pyrenylboronic acid by diluting the stock solution in the aqueous buffer to the desired final concentration (e.g., 10 µM). Ensure the final percentage of organic solvent is minimal (<1%) to not interfere with the assay.[1]
-
Saccharide Titration: Prepare a series of samples by adding increasing concentrations of the saccharide stock solution to the probe solution.
-
Fluorescence Measurement:
-
Set the appropriate excitation and emission wavelengths for the pyrene fluorophore on the spectrophotometer.
-
Record the fluorescence spectrum or intensity for each sample after an equilibration period.
-
-
Data Analysis: Plot the change in fluorescence intensity or the emission wavelength shift as a function of saccharide concentration. The data can often be fitted to a binding isotherm (e.g., 1:1 binding model) to determine the association constant (Ka) for the sensor-saccharide interaction.[1]
Relevance in Drug Development and Biological Systems
While not a direct modulator of signaling pathways, 1-pyrenylboronic acid and its derivatives are highly relevant as tools in drug development and chemical biology.[17] Their ability to detect carbohydrates is crucial, as cell-surface carbohydrates are important biomarkers for diseases like cancer.[18] Fluorescent probes based on this scaffold can be used for:
-
Cellular Imaging: Visualizing the distribution and concentration of specific saccharides in living cells.[18][19]
-
Diagnostic Assays: Developing high-throughput assays to quantify biologically important diol-containing molecules.
-
Drug Delivery: The boronic acid moiety can be used to target glycosylated proteins or cell surfaces for targeted drug delivery.
Conclusion
1-Pyrenylboronic acid is a powerful and versatile molecule for researchers in chemistry, materials science, and biomedicine. Its robust synthesis, predictable reactivity in Suzuki-Miyaura coupling, and sensitive fluorescent response to saccharides make it a valuable component in the synthesis of complex molecules and the design of advanced chemical sensors. As research into continuous diagnostics and targeted therapies progresses, the utility of functionalized boronic acids like 1-pyrenylboronic acid is poised to expand further.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Selective Modification of Halloysite Nanotubes with 1-Pyrenylboronic Acid: A Novel Fluorescence Probe with Highly Selective and Sensitive Response to Hyperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 17. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. A Photoactivatable BODIPY Probe for Localization-Based Super-Resolution Cellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
